1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid

Description

Molecular Architecture

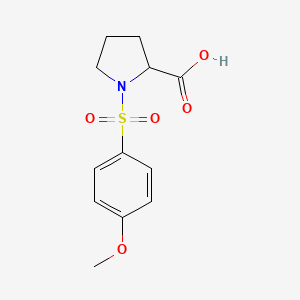

1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid (CAS 202751-29-9) features a pyrrolidine ring fused to a sulfonamide group and a carboxylic acid moiety , with a 4-methoxybenzenesulfonyl substituent. Key structural attributes include:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₂H₁₅NO₅S |

| Molecular Weight | 285.3162 g/mol |

| SMILES Notation | COC₁=CC=C(C=C₁)S(=O)(=O)N₂CCCC₂C(=O)O |

| Key Functional Groups | Sulfonamide, carboxylic acid, methoxybenzene |

The pyrrolidine ring adopts a five-membered saturated structure, while the sulfonamide group (-SO₂-NR₂) connects the aromatic methoxybenzene ring to the pyrrolidine nitrogen. The carboxylic acid at the 2-position of pyrrolidine introduces polarity and hydrogen-bonding capacity. X-ray crystallography studies of related sulfonamides reveal distorted tetrahedral geometry at the sulfur atom, with torsional angles (C–S–N–C) near 62°.

Functional Group Interactions

The compound’s reactivity and physicochemical behavior are governed by synergistic interactions between its functional groups:

Sulfonamide Group

- Hydrogen Bonding : The sulfonamide NH participates in intramolecular hydrogen bonds with the carbonyl oxygen of the carboxylic acid, forming a six-membered ring (R²₂(6) motif).

- Electron Withdrawal : The sulfonyl group (-SO₂-) withdraws electron density, polarizing the pyrrolidine ring and enhancing the acidity of the carboxylic acid (pKa ≈ 2–3).

Carboxylic Acid

- Resonance Stabilization : The carboxylate anion stabilizes through resonance, with partial double-bond character between C=O and C–O⁻.

- Conformational Locking : In solid-state structures, the carboxylic acid group adopts a syn-periplanar orientation relative to the sulfonamide, minimizing steric clash.

Methoxybenzene

- Electron Donation : The methoxy group donates electrons via resonance, increasing electron density on the benzene ring and altering π-stacking interactions.

- Steric Effects : The para-methoxy substituent directs sulfonylation reactions regioselectively due to steric hindrance at ortho positions.

Stereochemical Configuration

The compound exhibits chirality at the pyrrolidine C2 and sulfonamide-bearing nitrogen:

In derivatives like (2S,4R)-4-hydroxy analogs, the hydroxyl group at C4 induces pyrrolidine ring puckering , favoring Cγ-endo conformations critical for collagen-mimetic peptide synthesis. Computational studies show that substituents at C4 (e.g., tert-butyl) force pseudoequatorial orientations, altering ring puckering modes (e.g., cis-exo vs. trans-endo).

Conformational Analysis

Properties

IUPAC Name |

1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-18-9-4-6-10(7-5-9)19(16,17)13-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZATQDWEXAGQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387149 | |

| Record name | 1-(4-Methoxybenzene-1-sulfonyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81242-27-5 | |

| Record name | 1-(4-Methoxybenzene-1-sulfonyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of pyrrolidine-2-carboxylic acid with 4-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group results in a sulfide derivative .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid as an anticancer agent. In vitro assays demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-15 (colon cancer)

- Hep-G2 (hepatoma)

For instance, one study reported a derivative of this compound showing a GI50 value of less than 0.1 µM against the MCF-7 cell line, indicating potent antitumor activity compared to standard chemotherapeutics like Adriamycin .

Antiviral and Anticonvulsant Properties

The compound has also been explored for its antiviral and anticonvulsant activities. Research indicates that sulfonamide groups in its structure contribute significantly to these biological effects. The dual pharmacophore approach—combining different active moieties within a single molecule—has been suggested to enhance therapeutic efficacy .

Hypertension Treatment

Studies have suggested that derivatives of this compound may possess antihypertensive properties. The mechanism is believed to involve modulation of vascular function, potentially offering new avenues for managing hypertension through innovative drug design .

Case Study 1: Anticancer Efficacy

A recent study focused on synthesizing a series of derivatives from 1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid and evaluating their anticancer activity. The results indicated that certain derivatives exhibited remarkable growth inhibition in MCF-7 cells, with IC50 values significantly lower than those of existing treatments .

Case Study 2: Mechanistic Insights

Another investigation into the mechanism of action revealed that compounds derived from this parent structure could induce apoptosis in cancer cells by triggering specific signaling pathways associated with cell cycle regulation. This indicates potential for further development as a targeted cancer therapy .

Comparison with Related Compounds

To better understand the unique properties and potential applications of 1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid, it is valuable to compare it with similar compounds:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 1-(4-Methylbenzenesulfonyl)-pyrrolidine-2-carboxylic acid | 0.5 | Antitumor |

| 1-(4-Chlorobenzenesulfonyl)-pyrrolidine-2-carboxylic acid | 0.8 | Antiviral |

| 1-(Phenylsulfonyl)-pyrrolidine-2-carboxylic acid | 0.6 | Anticonvulsant |

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects

- Sulfonyl vs. Acyl Groups: The target compound’s 4-methoxybenzenesulfonyl group (electron-withdrawing) contrasts with the acyl group in 1-(4-methoxybenzoyl)-pyrrolidine-2-carboxylic acid .

- Halogenation : The 4-fluorobenzenesulfonyl derivative (CAS 299181-56-9) introduces fluorine, which increases electronegativity and bioavailability. Fluorine’s small size and high electronegativity may optimize pharmacokinetics compared to the methoxy group in the target compound .

Stereochemical and Conformational Differences

- The (2S,4R)-configured compound in demonstrates the importance of stereochemistry in biological activity. Chiral centers influence receptor binding and metabolic pathways, suggesting enantiopure synthesis of the target compound could enhance efficacy .

- The 5-oxo group in 1-benzyl-2-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid introduces a planar, conjugated system, reducing ring flexibility. This rigidity may limit conformational adaptability in binding pockets compared to the non-oxidized target compound .

Physicochemical Properties

- Solubility : The hydroxyl group in the 4-fluorobenzenesulfonyl derivative (CAS 299181-56-9) enhances water solubility via hydrogen bonding, whereas the target compound’s methoxy group offers moderate solubility balanced by lipophilicity .

Biological Activity

1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid is an organic compound characterized by its unique structure, which includes a pyrrolidine ring, a carboxylic acid group, and a sulfonyl moiety attached to a methoxy-substituted benzene. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

- Molecular Formula : C13H15NO4S

- Molecular Weight : 285.33 g/mol

- CAS Number : 1008932-49-7

Biological Activity

Recent studies have highlighted the biological activity of 1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid, focusing on its interactions with various biological targets. The compound has been investigated for its potential therapeutic effects, particularly in relation to its mechanism of action involving enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and pain signaling.

- Receptor Modulation : Similar compounds have been reported to act on neurotransmitter receptors, which may influence mood and cognitive functions.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial properties of various sulfonamide derivatives, including derivatives of 1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

- Anticancer Properties : Research published in the Journal of Medicinal Chemistry explored the anticancer effects of related compounds. The findings demonstrated that modifications to the pyrrolidine structure could enhance cytotoxicity against cancer cell lines, providing insights into potential therapeutic applications.

- Neuroprotective Effects : A study investigated the neuroprotective effects of sulfonamide compounds on neuronal cells subjected to oxidative stress. The results indicated that these compounds could reduce cell death and promote survival, highlighting their potential role in neurodegenerative disease management.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves sulfonylation of pyrrolidine-2-carboxylic acid derivatives. A common method includes reacting a pyrrolidine precursor (e.g., 4-hydroxyproline) with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane) . Optimization focuses on:

- Catalysts and solvents : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity; bases like pyridine neutralize HCl byproducts.

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions.

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR spectroscopy : - and -NMR confirm sulfonyl group integration and pyrrolidine ring conformation .

- X-ray crystallography : Resolves spatial arrangement of the sulfonyl moiety and hydrogen-bonding networks (e.g., orthorhombic crystal system, space group ) .

- Mass spectrometry : High-resolution LC-MS (e.g., ESI-HRMS) verifies molecular weight and fragmentation patterns .

Q. What are the primary research applications of this compound in medicinal chemistry?

The sulfonamide group enhances bioactivity, making it a candidate for:

- Enzyme inhibition : Targeting proteases or kinases due to sulfonyl-pyrrolidine interactions with catalytic sites.

- Drug discovery : As a scaffold for modifying pharmacokinetic properties (e.g., solubility, bioavailability) .

Advanced Research Questions

Q. How can computational chemistry improve the synthesis and functionalization of this compound?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, while molecular docking identifies binding affinities for target proteins. ICReDD’s integrated approach combines computational screening with experimental validation to optimize catalysts (e.g., Pd/Cu systems) and reduce trial-and-error steps . For example, reaction path searches can identify optimal conditions for sulfonylation yield (>80%) .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide-pyrrolidine derivatives?

- Structural analogs : Compare bioactivity of derivatives with/without the 4-methoxy group to isolate electronic effects.

- Aggregation studies : Use dynamic light scattering (DLS) to assess if observed inactivity stems from colloidal aggregation .

- Kinetic assays : Measure IC values under standardized conditions (pH, temperature) to control for experimental variability .

Q. How do non-covalent interactions influence the solid-state stability of this compound?

X-ray studies reveal intramolecular hydrogen bonds between the sulfonyl oxygen and pyrrolidine carboxylic acid, stabilizing the crystal lattice. π-Stacking of the methoxyphenyl group further enhances thermal stability (decomposition >200°C) .

Q. What are the best practices for handling and storing this compound to ensure lab safety?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the sulfonamide group .

- Waste disposal : Neutralize acidic byproducts before disposal via certified hazardous waste services .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.